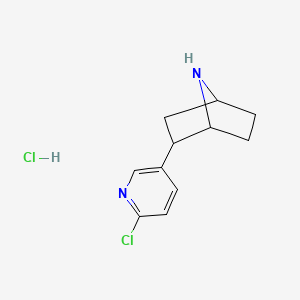

Epibatidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epibatidine Dihydrochloride is a highly potent nicotinic agonist . It is a small molecule with the chemical formula C11H13ClN2 . It is an experimental compound and not available for medicinal use .

Synthesis Analysis

The synthesis of Epibatidine involves a chemoenzymatic process. The cis-dihydrocatechol, derived from enzymatic cis-dihydroxylation of bromobenzene using the microorganism Pseudomonas putida UV4, was converted into (−)-epibatidine in eleven steps with complete stereocontrol . Another synthesis method by David A. Evans in 2001 involved 13 linear steps .Molecular Structure Analysis

Epibatidine is a piperidine pyridine with a structure similar to that of nicotine . The molecular weight of Epibatidine Dihydrochloride is 281.61 .Applications De Recherche Scientifique

Discovery and Analgesic Potential : Epibatidine was first isolated from the skin of the Ecuadoran poison frog, Epipedobates tricolor. It has been characterized as a potent non-opioid analgesic, representing a new class of alkaloids with potential applications in pain management (Spande et al., 1992).

Binding to Nicotinic Receptors : Research has shown that Epibatidine binds to nicotinic acetylcholine receptors (nAChRs) in the bovine adrenal medulla, suggesting its role in the modulation of these receptors (Free et al., 2002).

Impact on Nicotinic Receptor Research : Epibatidine has significantly influenced the investigation of α4β2 nicotinic cholinergic receptor pharmacophore models, inspiring the development of novel agents for CNS disorders (Dukat & Glennon, 2003).

Ethical and Legal Aspects : The extraction of Epibatidine from poison frogs and its subsequent use in medical research raises ethical and legal questions concerning biodiversity and traditional knowledge (Angerer, 2011).

High Affinity Binding to Serotonin Receptors : Epibatidine also shows high-affinity binding to serotonin type 3 receptors, indicating its potential role beyond nicotinic receptors (Drisdel et al., 2008).

Health Applications : Despite its high toxicity, synthetic analogs of Epibatidine have been developed with better therapeutic windows and improved selectivity, offering new perspectives for drug therapy (Salehi et al., 2018).

Dermal Toxicity : A case of dermal toxicity associated with Epibatidine exposure highlights the need for caution in handling this compound (Waring, 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

Numéro CAS |

152885-09-1 |

|---|---|

Formule moléculaire |

C11H14Cl2N2 |

Poids moléculaire |

245.14 g/mol |

Nom IUPAC |

(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrochloride |

InChI |

InChI=1S/C11H13ClN2.ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;/h1,4,6,8-10,14H,2-3,5H2;1H/t8-,9+,10+;/m0./s1 |

Clé InChI |

BLGAWVGDKRRESC-HHDYSPPTSA-N |

SMILES isomérique |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl |

SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |

SMILES canonique |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)

![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)